7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines a pyrrolo[3,2-d]pyrimidin-4-one core with a 1,2,4-oxadiazole moiety and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step reactions One common approach is to start with the synthesis of the 1,2,4-oxadiazole moiety, followed by the formation of the pyrrolo[3,2-d]pyrimidin-4-one core
Synthesis of 1,2,4-oxadiazole moiety: This step involves the reaction of an appropriate nitrile with hydroxylamine to form the corresponding amidoxime, which is then cyclized to yield the 1,2,4-oxadiazole ring.
Formation of pyrrolo[3,2-d]pyrimidin-4-one core: This step typically involves the condensation of a suitable pyrimidine derivative with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolo[3,2-d]pyrimidin-4-one core.
Introduction of the sulfanyl group: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a thiol to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group or the oxadiazole ring.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include thiols, amines, and halides.
Cyclization: Cyclization reactions may require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: New heterocyclic compounds with potential biological activity.
Scientific Research Applications
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s ability to interact with biological targets makes it a promising candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial properties.
1,2,4-Triazole derivatives: These compounds have a similar heterocyclic structure and are known for their broad-spectrum antimicrobial activity.
Thieno[2,3-d]pyrimidine derivatives: These compounds have been studied for their potential as enzyme inhibitors and anticancer agents.
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c1-13-7-9-15(10-8-13)20-24-17(29-27-20)12-30-22-25-18-16(14-5-3-2-4-6-14)11-23-19(18)21(28)26-22/h2-11,23H,12H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEOLTNJIGGHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)NC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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